molecular formula C28H24N2O4 B14291698 1,1',1'',1'''-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene CAS No. 114288-80-1

1,1',1'',1'''-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene

Cat. No.: B14291698
CAS No.: 114288-80-1
M. Wt: 452.5 g/mol
InChI Key: NNYYNXFNCZADRI-UHFFFAOYSA-N
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Description

1,4-Dinitro-1,2,3,4-tetraphenylbutane is an organic compound characterized by the presence of nitro groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitro-1,2,3,4-tetraphenylbutane can be synthesized through a multi-step process involving the nitration of 1,2,3,4-tetraphenylbutane. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.

Industrial Production Methods

Industrial production of 1,4-dinitro-1,2,3,4-tetraphenylbutane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitro-1,2,3,4-tetraphenylbutane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: The major product of the reduction reaction is 1,4-diamino-1,2,3,4-tetraphenylbutane.

    Substitution: Depending on the substituent introduced, various halogenated or sulfonated derivatives of 1,4-dinitro-1,2,3,4-tetraphenylbutane can be obtained.

Scientific Research Applications

1,4-Dinitro-1,2,3,4-tetraphenylbutane has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dinitro-1,2,3,4-tetraphenylbutane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl rings provide a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetraphenylbutane: Lacks the nitro groups and thus has different chemical reactivity and applications.

    1,4-Diamino-1,2,3,4-tetraphenylbutane: A reduction product of 1,4-dinitro-1,2,3,4-tetraphenylbutane with amino groups instead of nitro groups.

Uniqueness

1,4-Dinitro-1,2,3,4-tetraphenylbutane is unique due to the presence of both nitro groups and phenyl rings, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

114288-80-1

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

(1,4-dinitro-1,3,4-triphenylbutan-2-yl)benzene

InChI

InChI=1S/C28H24N2O4/c31-29(32)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(33)34)24-19-11-4-12-20-24/h1-20,25-28H

InChI Key

NNYYNXFNCZADRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N+](=O)[O-])C(C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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